amino}acetic acid hydrochloride](/img/structure/B13520029.png)
2-{[(5-Chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO2S and a molecular weight of 256.14 g/mol It is characterized by the presence of a chlorothiophene ring, a methylamino group, and an acetic acid moiety
Vorbereitungsmethoden
The synthesis of 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 5-chlorothiophene-2-carbaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with chloroacetic acid to form the final product, 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorothiophene ring is replaced by other nucleophiles such as amines or thiols.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.
Wissenschaftliche Forschungsanwendungen
2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride can be compared with other similar compounds, such as :
2-{(5-Chlorothiophen-2-yl)methylcarbamoyl}acetic acid: This compound has a similar structure but with a different substituent on the amino group, leading to variations in its chemical and biological properties.
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid: This compound lacks the methyl group on the amino moiety, which may affect its reactivity and interactions with biological targets.
The uniqueness of 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C8H11Cl2NO2S |
|---|---|
Molekulargewicht |
256.15 g/mol |
IUPAC-Name |
2-[(5-chlorothiophen-2-yl)methyl-methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10ClNO2S.ClH/c1-10(5-8(11)12)4-6-2-3-7(9)13-6;/h2-3H,4-5H2,1H3,(H,11,12);1H |
InChI-Schlüssel |
ITVNFOIMYKLPOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(S1)Cl)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


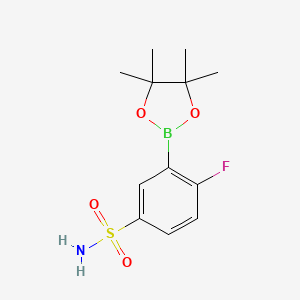
![1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine](/img/structure/B13519953.png)
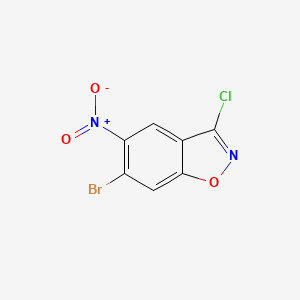
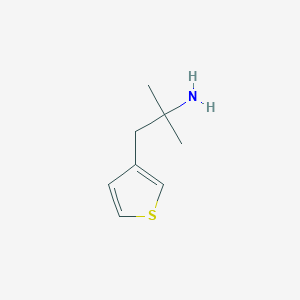

![3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B13519981.png)
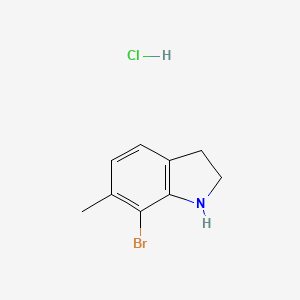
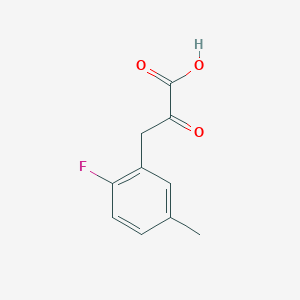
![[(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)
![2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)
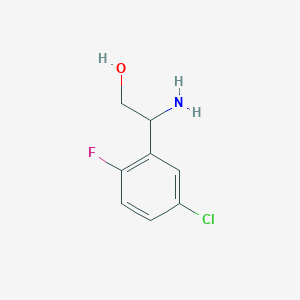
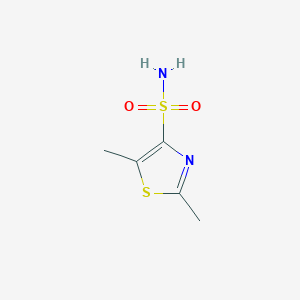
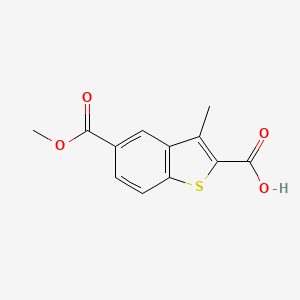
![1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride](/img/structure/B13520013.png)
